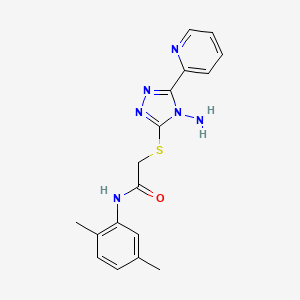

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-11-6-7-12(2)14(9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-3-4-8-19-13/h3-9H,10,18H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRDJVVYNOUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol-containing compounds.

Acetamide Formation: The final step involves the acylation of the amine group with 2,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the triazole and pyridine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. The specific compound under discussion has shown promise in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

- A549 Cell Line Study : In a study involving lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Research focusing on breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Investigations on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The triazole derivatives have also been explored for their antimicrobial properties. The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value indicating strong potential against lung cancer.

- MCF7 Cell Line Study : Showed effectiveness in causing cell cycle arrest, preventing further proliferation of breast cancer cells.

- HeLa Cell Line Study : Highlighted enzyme inhibition as a mechanism for reducing cervical cancer cell viability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazole and pyridine rings facilitate binding to these targets, while the sulfanyl group can participate in redox reactions, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

- Substituents on the triazole ring: Position 4 may feature amino, allyl, or ethyl groups.

- Pyridine ring position : Pyridin-2-yl (target compound) vs. pyridin-3-yl (e.g., VUAA1).

- Acetamide substituents : Aryl groups (e.g., 2,5-dimethylphenyl, 4-ethylphenyl, or 3,5-bis(trifluoromethyl)phenyl).

Physicochemical Properties

Table 1 compares synthesis parameters and physical properties:

Key Observations :

- Synthesis Efficiency: Allyl-substituted triazoles (e.g., 6a–6c) show moderate yields (50–83%), while amino-substituted derivatives (e.g., furan-2-yl analogues) achieve higher yields .

- Melting Points : Allyl-substituted compounds exhibit higher melting points (161–184°C) compared to furan-2-yl derivatives (160–220°C), suggesting differences in crystallinity influenced by substituent polarity .

Pharmacokinetic and Metabolic Profiles

- Morpholinomethyl-Substituted Analogues: Rapid absorption (Tmax = 5 minutes) and short half-life (t1/2 = 0.32 hours) suggest high clearance rates. Five metabolites were identified, indicating hepatic oxidation or conjugation pathways .

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, antitubercular effects, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a pyridine ring and a triazole moiety. The presence of these heterocycles is critical for its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

-

Antimicrobial Activity

- Compounds containing the 1,2,4-triazole scaffold have shown promising antimicrobial properties. For instance, derivatives similar to the compound have exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values for related triazole compounds have been reported as low as 0.046 μM against resistant bacterial strains .

-

Antitubercular Activity

- Recent studies indicate that triazole derivatives can inhibit Mycobacterium tuberculosis, demonstrating potential as antitubercular agents. Specifically, compounds with similar structural features to our target compound have been shown to have IC50 values around 5.3 μM against M. tuberculosis .

- These findings suggest that the compound may also possess antitubercular properties, warranting further investigation.

-

Cytotoxicity

- In vitro studies assessing cytotoxicity against mammalian cell lines (e.g., VERO cells) indicate that triazole derivatives can exhibit selective toxicity profiles. The CC50 values for related compounds were noted at approximately 13 μM, indicating a balance between antimicrobial efficacy and cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components:

- Pyridine Substitution : The presence of a pyridine ring enhances antimicrobial potency due to its ability to interact with bacterial enzymes and receptors.

- Thioether Linkage : The thioether group contributes to the overall stability and reactivity of the compound, facilitating interactions with biological targets.

- Dimethylphenyl Substituent : This moiety may influence lipophilicity and membrane permeability, enhancing bioavailability.

Case Study 1: Synthesis and Evaluation

A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Among them, a compound structurally related to our target demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The results highlighted the importance of the thioether linkage in enhancing biological activity.

Case Study 2: Antitubercular Screening

In another investigation focusing on antitubercular agents, a series of triazole compounds were screened for their ability to inhibit M. tuberculosis. The study revealed that modifications in the triazole ring could significantly affect potency and selectivity against resistant strains .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4S |

| MIC (against E. coli) | 0.046 μM |

| IC50 (against M. tuberculosis) | 5.3 μM |

| CC50 (against VERO cells) | 13 μM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions. For example, refluxing the thiol precursor with KOH in ethanol/water, followed by coupling with N-(2,5-dimethylphenyl)chloroacetamide at elevated temperatures (60–80°C) for 1–3 hours. The product is isolated by precipitation in cold water and recrystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .

- IR Spectroscopy : Detection of thioether (C-S) stretches (~650–750 cm⁻¹) and amide C=O (~1650–1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring purity >95% .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC at 25°C/40°C. Measure half-life (t₁/₂) and identify degradation products (e.g., hydrolysis of the acetamide group) using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, LPS concentrations). Validate activity using:

- Dose-response curves (IC₅₀ calculations) in RAW264.7 macrophages with TNF-α/IL-6 ELISA.

- In silico docking to COX-2/PGE₂ pathways to confirm binding affinity vs. off-target effects.

- Compare results with structurally related analogs (e.g., furan vs. pyridine substituents) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

- Methodological Answer :

- Modify substituents : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility while maintaining membrane permeability.

- In vitro ADMET : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies to predict drug-drug interactions .

Q. What advanced techniques analyze thione-thiol tautomerism in the triazole core?

- Methodological Answer :

- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ (25–80°C) to detect tautomeric equilibrium.

- X-ray crystallography : Resolve solid-state tautomeric forms (e.g., thione vs. thiol dominance).

- Computational DFT : Calculate energy barriers (ΔG) for tautomer interconversion using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Process optimization : Use microwave-assisted synthesis to reduce reaction time (20–30 minutes vs. hours) and improve yields by 15–20%.

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to minimize side products.

- Purification : Replace column chromatography with pH-dependent crystallization (e.g., adjust ethanol/water ratios) for cost-effective scaling .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s cytotoxicity?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and MTT/WST-1 protocols across labs.

- Control variables : Match serum concentrations (e.g., 10% FBS) and exposure times (24/48 hours).

- Meta-analysis : Pool data from ≥3 independent studies and apply Student’s t-test (p<0.05) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.